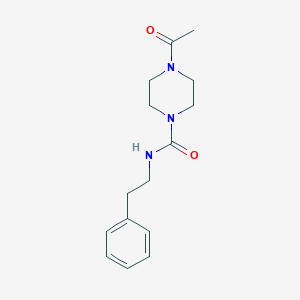
2-(4-Oxoquinazolin-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxoquinazolin-3-yl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is also known as 3-Cyano-2-(4-oxo-3,4-dihydroquinazolin-2-ylidene)propanedinitrile and is a member of the quinazoline family of compounds.
Mécanisme D'action
The mechanism of action of 2-(4-Oxoquinazolin-3-yl)acetonitrile involves the inhibition of certain enzymes that are required for cancer cell growth and proliferation. Specifically, this compound inhibits the activity of thymidylate synthase, an enzyme that is required for the synthesis of DNA. By inhibiting this enzyme, this compound prevents cancer cells from replicating and dividing, ultimately leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit significant anticancer and antibacterial activity, as mentioned above. Additionally, it has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Oxoquinazolin-3-yl)acetonitrile in lab experiments is its potent anticancer and antibacterial activity. This makes it a valuable tool for studying cancer and bacterial cell biology. However, one limitation of using this compound is its potential toxicity. Careful handling and storage are required to ensure the safety of researchers working with this compound.
Orientations Futures
There are several potential future directions for the study of 2-(4-Oxoquinazolin-3-yl)acetonitrile. One area of interest is the development of new anticancer and antibacterial drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of new analogs of this compound may lead to the development of even more potent and selective compounds with a wide range of applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(4-Oxoquinazolin-3-yl)acetonitrile involves the reaction of 2-cyanomethylbenzonitrile with 2-amino-3-cyano-4(3H)-quinazolinone in the presence of a catalyst. This reaction produces this compound as a yellow solid with a melting point of 236-238°C. The purity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-(4-Oxoquinazolin-3-yl)acetonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. This compound works by inhibiting the activity of certain enzymes that are required for cancer cell growth and proliferation. Additionally, this compound has been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-(4-oxoquinazolin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKFCQSUNRYDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7466922.png)
![3-(2-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7466937.png)

![[2-(2,6-diethylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466944.png)

![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B7466955.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] cyclopropanecarboxylate](/img/structure/B7466961.png)
![Ethyl 4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B7466965.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B7466973.png)
![[2-(4-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466983.png)
![1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide](/img/structure/B7466991.png)
![[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466994.png)